molecular formula C16H23NOS B14591651 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol CAS No. 61464-14-0

1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol

Cat. No.: B14591651
CAS No.: 61464-14-0
M. Wt: 277.4 g/mol
InChI Key: YYPKHTALKGIIPR-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of three methyl groups, a phenylsulfanyl group, and an ethenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl groups and the phenylsulfanyl group. The ethenyl group is then added through a series of reactions involving reagents such as Grignard reagents or organolithium compounds. The final step often involves the hydroxylation of the piperidine ring to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to fit into specific binding sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethylpiperidin-4-ol: Lacks the phenylsulfanyl and ethenyl groups, resulting in different chemical properties and biological activities.

    4-Phenylpiperidin-4-ol: Lacks the methyl and ethenyl groups, leading to variations in its reactivity and applications.

    1,2,5-Trimethyl-4-phenylpiperidin-4-ol:

Uniqueness

1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfanyl and ethenyl groups distinguishes it from other piperidine derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61464-14-0

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

IUPAC Name

1,2,5-trimethyl-4-(2-phenylsulfanylethenyl)piperidin-4-ol

InChI

InChI=1S/C16H23NOS/c1-13-12-17(3)14(2)11-16(13,18)9-10-19-15-7-5-4-6-8-15/h4-10,13-14,18H,11-12H2,1-3H3

InChI Key

YYPKHTALKGIIPR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C=CSC2=CC=CC=C2)O

Origin of Product

United States

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